molecular formula C9H10N2O2S B2517682 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea CAS No. 420130-76-3

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea

Cat. No. B2517682
M. Wt: 210.25
InChI Key: ZLHUIODCBXKMHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of the core heterocyclic structure followed by functionalization at specific positions on the ring. For example, the synthesis of N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea involves the construction of the benzothiopyran ring system and subsequent introduction of the thiourea moiety . This suggests that a similar approach could be taken for the synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea, with careful consideration of the reactivity of the benzo[1,4]dioxin ring system.

Molecular Structure Analysis

The molecular structure of compounds closely related to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea has been characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations . These studies provide detailed information on bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and interactions with biological targets. The molecular electrostatic potential and frontier molecular orbitals are also analyzed to predict sites of chemical reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea are not detailed in the provided papers, the reactivity of similar thiourea compounds can be inferred. Thioureas are known to participate in a variety of chemical reactions, including nucleophilic addition and substitution reactions, due to the presence of an electrophilic carbon atom adjacent to the sulfur atom . The benzo[1,4]dioxin moiety may also influence the reactivity, potentially through aromatic substitution reactions or interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and thermal analysis (TG/DTA) . These methods provide information on the stability, solubility, and electronic properties of the compounds. For instance, the thermal behavior can indicate the compound's stability under various temperature conditions, which is important for its potential application in pharmaceuticals or other industries.

Scientific Research Applications

Gold Leaching in Acid Thiourea Solutions

Thiourea has been researched as an alternative to cyanide for gold extraction from auriferous mineral resources. Studies demonstrate that thiourea decomposition is slow in the presence of ferric sulfate, with no passivation of the gold surface observed in simple acidic solutions. However, the presence of certain sulfide minerals or copper can significantly affect thiourea consumption and efficiency in gold leaching processes (Jinshan Li & Jan D. Miller, 2006).

Coordination Chemistry and Chemosensing

Thiourea derivatives exhibit versatile applications in coordination chemistry with metals such as Cu, Ag, and Au for biological and medicinal purposes. Their ability to act as chemosensors for detecting anions and cations in environmental and biological samples highlights their potential in analytical chemistry (Ezzat Khan et al., 2020).

Colorimetric and Fluorescent Chemosensors

Research on thiourea-based derivatives has also focused on their use as colorimetric and fluorescent chemosensors for the detection of various analytes. These compounds are utilized for sensitive, selective, and simple detection of anions and neutral analytes in biological, environmental, and agricultural samples, showcasing their broad applicability in sensor technology (H. M. Al-Saidi & Sikandar Khan, 2022).

Antioxidant and Anti-inflammatory Agents

Investigations into benzofused thiazole derivatives have explored their potential as antioxidant and anti-inflammatory agents. These studies aim to synthesize and evaluate the efficacy of these compounds in vitro, providing a foundation for the development of new therapeutic agents in these domains (Dattatraya G. Raut et al., 2020).

Safety And Hazards

Thioureas can be hazardous. They may cause skin and eye irritation, and prolonged exposure can lead to more serious health effects. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Thiourea and its derivatives are currently being studied for various uses, including in the treatment of cancer and other diseases .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c10-9(14)11-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHUIODCBXKMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea

CAS RN

420130-76-3
Record name (2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
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